2-Bromo-1-(difluoromethoxy)-4-nitrobenzene

Catalog No.
S3331700
CAS No.
83189-97-3
M.F
C7H4BrF2NO3
M. Wt
268.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-1-(difluoromethoxy)-4-nitrobenzene

CAS Number

83189-97-3

Product Name

2-Bromo-1-(difluoromethoxy)-4-nitrobenzene

IUPAC Name

2-bromo-1-(difluoromethoxy)-4-nitrobenzene

Molecular Formula

C7H4BrF2NO3

Molecular Weight

268.01 g/mol

InChI

InChI=1S/C7H4BrF2NO3/c8-5-3-4(11(12)13)1-2-6(5)14-7(9)10/h1-3,7H

InChI Key

PIKNQJGOLAQCBJ-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Br)OC(F)F

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Br)OC(F)F

2-Bromo-1-(difluoromethoxy)-4-nitrobenzene has the molecular formula C₇H₄BrF₂NO₃ and a molecular weight of approximately 268.01 g/mol. It is classified as a halogenated aromatic compound and is recognized for its pale yellow crystalline appearance. The compound is insoluble in water but soluble in many organic solvents, making it useful in various chemical processes .

  • Its use as a precursor for the synthesis of more complex molecules with desired properties.
  • Its potential reactivity towards specific biological targets (if further studies reveal such activity).
  • Potential explosive nature under specific conditions (heat, shock).
  • Toxic effects if ingested or inhaled.
  • Corrosivity towards skin and eyes.

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols in the presence of bases like sodium hydroxide or potassium carbonate.
  • Reduction: The nitro group can be converted to an amino group using reducing agents such as hydrogen in the presence of palladium catalysts or tin(II) chloride.
  • Oxidation: The difluoromethoxy group can undergo oxidation with agents like potassium permanganate or chromium trioxide.

Research indicates that 2-Bromo-1-(difluoromethoxy)-4-nitrobenzene exhibits potential biological activities, particularly in enzyme inhibition and receptor binding studies. Its unique functional groups allow it to interact with various biological targets, which may lead to therapeutic applications .

The synthesis of 2-Bromo-1-(difluoromethoxy)-4-nitrobenzene typically involves:

  • Bromination: Starting from 4-(difluoromethoxy)-2-nitrophenol, bromination is performed using N-bromosuccinimide in an acidic medium.
  • Purification: The product can be purified through recrystallization or chromatography techniques to achieve the desired purity level .

This compound serves multiple functions across various fields:

  • Agrochemicals: It acts as an intermediate in the synthesis of pesticides and herbicides.
  • Pharmaceuticals: Its unique structure makes it a valuable building block for developing new drugs.
  • Organic Synthesis: It is utilized as a reagent in various organic reactions due to its reactivity and stability.

Studies have highlighted the interactions of 2-Bromo-1-(difluoromethoxy)-4-nitrobenzene with biological systems. It may inhibit specific enzymes or bind to receptors, leading to alterations in biochemical pathways. These interactions are crucial for understanding its potential therapeutic effects and toxicity profiles .

When compared to other halogenated aromatic compounds, 2-Bromo-1-(difluoromethoxy)-4-nitrobenzene stands out due to its unique combination of functional groups. Below are some similar compounds for comparison:

Compound NameKey Differences
1-Bromo-2-difluoromethoxy-5-fluoro-4-nitrobenzeneContains a fluoro group instead of a bromo group
1-Bromo-4-fluoro-2-nitrobenzeneLacks the difluoromethoxy group
1-Bromo-2-fluoro-4-methoxybenzeneFeatures a methoxy group instead of difluoromethoxy

The presence of both bromine and difluoromethoxy groups in 2-Bromo-1-(difluoromethoxy)-4-nitrobenzene enhances its reactivity and application potential compared to these similar compounds .

The development of cross-coupling reactions has been pivotal in modern organic synthesis, with nitroaromatic brominated compounds emerging as key electrophilic partners. Early work in the 1970s established nickel- and palladium-catalyzed couplings using aryl halides, such as Kumada couplings with Grignard reagents. However, nitro-substituted aromatics were initially overlooked due to challenges in oxidative addition and competing side reactions.

A breakthrough came in the 2000s with palladium-catalyzed denitrative coupling strategies. For example, Laurance Caron and colleagues demonstrated that nitrobenzenes could undergo direct arylation with aryl halides using Pd(OAc)₂ and phosphine ligands, achieving ortho-regioselectivity in up to 85% yield. This method enabled gram-scale synthesis of Boscalid intermediates, showcasing the practicality of nitroaromatic bromides like 2-bromo-1-(difluoromethoxy)-4-nitrobenzene.

Recent advances in catalyst design, such as Pd/BrettPhos and Pd/N-heterocyclic carbene (NHC) systems, have further expanded the scope. BrettPhos ligands facilitate oxidative addition into the Ar–NO₂ bond, while NHC ligands enhance catalyst stability and turnover numbers. These developments underscore the compound’s utility in constructing biaryl frameworks for bioactive molecules.

Table 1: Key Advances in Nitroaromatic Bromide Cross-Coupling

YearCatalyst SystemReaction TypeYield (%)SelectivitySource
1972Ni(dppe)Cl₂Kumada coupling84N/A
2008Pd(OAc)₂/P(t-Bu)₃Direct arylation85Ortho
2021Pd/BrettPhosSuzuki–Miyaura coupling92Para

Role of Difluoromethoxy Substituents in Modulating Electronic and Steric Properties

The difluoromethoxy (-OCF₂H) group in 2-bromo-1-(difluoromethoxy)-4-nitrobenzene exerts dual electronic effects: strong inductive withdrawal (-I) and weak resonance donation (+R). Hammett constant measurements via ¹⁹F NMR reveal σₐ = 0.2163 and σᵣ = 0.0686, positioning -OCF₂H as a moderate electron-withdrawing group comparable to -CHF₂ but less withdrawing than -CF₃. This electronic profile enhances electrophilicity at the bromine-bearing carbon, facilitating oxidative addition in Pd-catalyzed couplings.

Sterically, the difluoromethoxy group occupies a larger van der Waals volume (≈25 ų) than methoxy (-OCH₃, ≈18 ų), creating a congested ortho environment. This steric bulk suppresses competing β-hydride elimination in alkylative couplings and enforces regioselectivity in aromatic substitution reactions. For instance, in Suzuki–Miyaura couplings, the -OCF₂H group directs transmetalation to the less hindered para position relative to the nitro group.

Table 2: Electronic and Steric Parameters of Substituents

Substituentσₐ (Inductive)σᵣ (Resonance)van der Waals Volume (ų)
-OCF₂H0.21630.068625
-CF₃0.430.1228
-OCH₃-0.27-0.4418

The interplay between electronic and steric effects is exemplified in the synthesis of 4-(difluoromethoxy)benzene-1,2-diamine derivatives. Here, the -OCF₂H group stabilizes intermediate Schiff bases through inductive withdrawal, enabling efficient cyclization to benzimidazoles under mild conditions. Similarly, in hydrogenation reactions, the electron-deficient aromatic ring accelerates nitro-group reduction while preserving the difluoromethoxy moiety.

XLogP3

3.4

Dates

Modify: 2023-08-19

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